
アルギニン・バソプレシン二酢酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arginine vasopressin diacetate is a synthetic derivative of arginine vasopressin, a peptide hormone primarily involved in regulating water balance and blood pressure in the body. This compound is used in various medical and scientific applications due to its potent vasoconstrictive and antidiuretic properties.
科学的研究の応用
Arginine vasopressin diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study peptide modifications and reactions.
Biology: Employed in studies related to water balance, blood pressure regulation, and stress response.
Medicine: Used in the treatment of conditions such as diabetes insipidus and vasodilatory shock.
Industry: Utilized in the production of diagnostic reagents and as a standard in analytical chemistry.
作用機序
Target of Action
Arginine Vasopressin Diacetate, also known as Vasopressin, is a nonapeptide primarily produced in the hypothalamus . It exhibits diverse physiological functions related to diuresis, hemodynamic modulation, and behavior . The primary targets of Vasopressin are the V1 and V2 cellular receptors . The V1 receptor is involved in vasoconstriction and the V2 receptor is involved in renal fluid reuptake .
Mode of Action
Vasopressin interacts with its targets to modulate blood pressure and renal fluid reuptake . It stimulates the AVPR1a (or V1) receptor, increasing systemic vascular resistance and mean arterial blood pressure . When the AVPR2 (or V2) receptor is stimulated, cyclic adenosine monophosphate (cAMP) increases, which in turn increases water permeability at the renal tubule, resulting in decreased urine volume and increased osmolality .
Biochemical Pathways
Vasopressin plays a crucial role in various biochemical pathways. It increases intracellular Ca2+ via mobilization of intracellular stores and entry of extracellular Ca2+ via specific cation channels . This pathway, via activation of myosin light chain kinase, is critical for the early contractile response . Increased intracellular Ca2+ also leads to increased arachidonic acid release and eicosanoid production through the action of phospholipase A2 .
Result of Action
The primary result of Vasopressin’s action is the regulation of blood pressure and fluid balance. By stimulating vasoconstriction and renal fluid reuptake, Vasopressin helps to increase blood pressure and decrease urine volume . This can be particularly beneficial in conditions such as vasodilatory shock .
Action Environment
The action of Vasopressin can be influenced by various environmental factors. For instance, the presence of other hormones or drugs can affect Vasopressin’s efficacy and stability . Furthermore, physiological states, such as stress, can also modulate the effects of Vasopressin .
生化学分析
Biochemical Properties
Arginine Vasopressin Diacetate plays a crucial role in various biochemical reactions. It interacts with specific receptors, namely the V1 and V2 receptors, which are G protein-coupled receptors. The V1 receptors are primarily found in vascular smooth muscle cells, where Arginine Vasopressin Diacetate induces vasoconstriction by increasing intracellular calcium levels . The V2 receptors, located in the renal collecting ducts, facilitate water reabsorption by promoting the insertion of aquaporin-2 water channels into the apical membrane . This interaction significantly enhances the antidiuretic effect of Arginine Vasopressin Diacetate.
Cellular Effects
Arginine Vasopressin Diacetate exerts significant effects on various cell types and cellular processes. In renal cells, it enhances water reabsorption, thereby reducing urine output . In vascular smooth muscle cells, it induces vasoconstriction, which increases blood pressure . Additionally, Arginine Vasopressin Diacetate influences cell signaling pathways by activating the cAMP pathway in renal cells and the phosphatidylinositol pathway in vascular cells . These pathways lead to changes in gene expression and cellular metabolism, further amplifying the compound’s physiological effects.
Molecular Mechanism
The molecular mechanism of Arginine Vasopressin Diacetate involves its binding to the V1 and V2 receptors. Upon binding to the V2 receptors in renal cells, it activates adenylate cyclase, leading to an increase in cAMP levels . This, in turn, triggers the insertion of aquaporin-2 channels into the cell membrane, enhancing water reabsorption. In vascular smooth muscle cells, binding to V1 receptors activates phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which increase intracellular calcium levels and cause vasoconstriction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Arginine Vasopressin Diacetate have been observed to change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term studies have shown that continuous exposure to Arginine Vasopressin Diacetate can lead to desensitization of its receptors, reducing its efficacy . Additionally, prolonged use can result in changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Arginine Vasopressin Diacetate vary with different dosages in animal models. At low doses, it effectively reduces urine output and increases blood pressure without significant adverse effects . At high doses, it can cause severe vasoconstriction, leading to hypertension and potential organ damage . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired physiological response .
Metabolic Pathways
Arginine Vasopressin Diacetate is involved in several metabolic pathways. It primarily affects water reabsorption and vasoconstriction pathways . The compound interacts with enzymes such as adenylate cyclase and phospholipase C, which play crucial roles in its mechanism of action . Additionally, it influences metabolic flux by altering the levels of metabolites involved in water and electrolyte balance .
Transport and Distribution
Within cells and tissues, Arginine Vasopressin Diacetate is transported and distributed through specific transporters and binding proteins . In renal cells, it is transported to the apical membrane of the collecting ducts, where it exerts its antidiuretic effect . In vascular smooth muscle cells, it is distributed to the cell membrane, where it induces vasoconstriction . The localization and accumulation of Arginine Vasopressin Diacetate are crucial for its physiological functions.
Subcellular Localization
The subcellular localization of Arginine Vasopressin Diacetate is essential for its activity and function. In renal cells, it is localized to the apical membrane of the collecting ducts, where it facilitates water reabsorption . In vascular smooth muscle cells, it is found in the cell membrane, where it induces vasoconstriction . The targeting signals and post-translational modifications of Arginine Vasopressin Diacetate direct it to these specific compartments, ensuring its proper function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of arginine vasopressin diacetate typically involves the acetylation of arginine vasopressin. The process begins with the extraction of arginine vasopressin from natural sources or its synthesis through recombinant DNA technology. The peptide is then subjected to acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature and pH conditions to ensure the selective acetylation of the amino groups.
Industrial Production Methods: Industrial production of arginine vasopressin diacetate follows similar principles but on a larger scale. The process involves the use of bioreactors for the production of arginine vasopressin, followed by purification and acetylation. The final product is then subjected to rigorous quality control measures to ensure its purity and efficacy.
化学反応の分析
Types of Reactions: Arginine vasopressin diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: The acetyl groups in arginine vasopressin diacetate can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
類似化合物との比較
Desmopressin: A synthetic analogue of arginine vasopressin with a longer duration of action and primarily antidiuretic effects.
Terlipressin: Another analogue used for its vasoconstrictive properties, particularly in the treatment of variceal bleeding.
Lypressin: A natural peptide used in the treatment of diabetes insipidus.
Uniqueness: Arginine vasopressin diacetate is unique due to its dual vasoconstrictive and antidiuretic properties, making it versatile for various medical and research applications. Its acetylated form provides enhanced stability and bioavailability compared to its non-acetylated counterparts .
特性
CAS番号 |
75499-44-4 |
|---|---|
分子式 |
C₅₀H₇₃N₁₅O₁₆S₂ |
分子量 |
1204.34 |
同義語 |
19-Amino-13-benzyl-7-(carbamoylmethyl)-4-[2-[[1-[(carbamoylmethyl)carbamoyl]-4-guanidinobutyl]carbamoyl]-1-pyrrolidinylcarbonyl]-16-p-hydroxybenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloeicosane-10-propionamide Diacetate; 3-(Phen |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


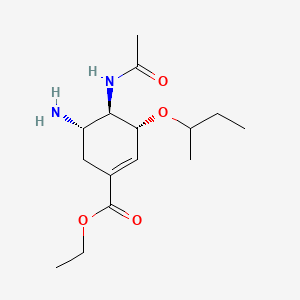

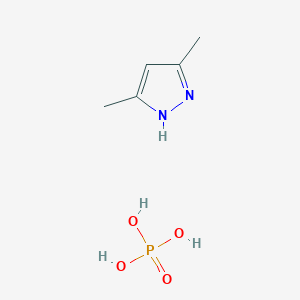
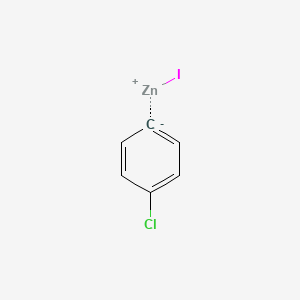
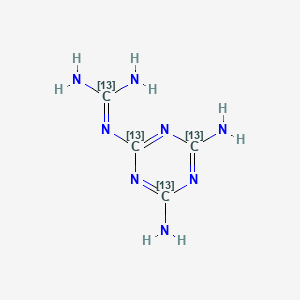
![1-Butyl-2-[2-[3-[(1-butyl-6-chlorobenz[cd]indol-2(1H)-ylidene)ethylidene]-2-chloro-1-cyclohexen-1-yl]ethenyl]-6-chlorobenz[cd]indolium tetrafluoroborate](/img/structure/B1146480.png)
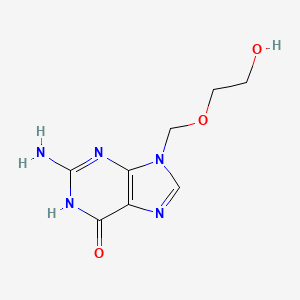
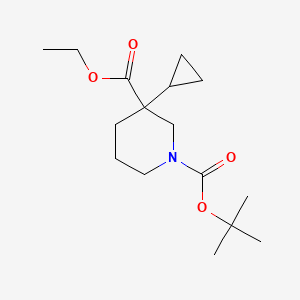
![2'-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl] Balsalazide](/img/structure/B1146485.png)

![(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide](/img/structure/B1146489.png)
![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B1146491.png)
